molecular formula C20H19F3N2O4S B2503890 4-(N,N-dimethylsulfamoyl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide CAS No. 1421527-08-3

4-(N,N-dimethylsulfamoyl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide

Cat. No. B2503890
CAS RN: 1421527-08-3
M. Wt: 440.44
InChI Key: DDOHOJJWCQHLPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, as reported in the first paper, involves the use of 4-aminophenazone, also known as antipyrine, which is a non-steroidal anti-inflammatory drug of significant interest in drug chemistry. The process yields a series of substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. Although the specific compound "4-(N,N-dimethylsulfamoyl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide" is not directly mentioned, the synthesis approach for benzamide derivatives could potentially be adapted for its production, considering the structural similarities among benzamides .

Molecular Structure Analysis

The second paper provides insights into the molecular structure of a related benzamide derivative, 1-(p-carbamoylphenyl)-3,3-dimethyl-triazene. It highlights the presence of double-bond character in the N--N bonds and a trans geometry around the N = N bond. The deviation from planarity between the benzene ring and the triazene moiety is significant. This information suggests that similar structural features might be present in "this compound," such as planarity deviations and bond character, which could influence its chemical behavior and interactions .

Chemical Reactions Analysis

The first paper does not provide specific details on the chemical reactions of the synthesized benzamide derivatives, but it does mention their potential to bind nucleotide protein targets. This implies that the compounds, including possibly "this compound," may participate in biochemical interactions or reactions with enzymes or receptors in biological systems .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of "this compound," the first paper's mention of the benzamide derivatives' inhibitory potential against various alkaline phosphatases and ecto-5′-nucleotidases suggests that these compounds have bioactive properties. The second paper's discussion of hydrogen bonding in the solid state of a related compound indicates that similar benzamide derivatives might also exhibit specific solid-state properties, such as crystal packing and intermolecular interactions .

Scientific Research Applications

Polymeric Material Synthesis

  • The compound has been implicated in the synthesis of novel polymeric materials, particularly polyamides and polyimides, which exhibit significant solubility in polar solvents, high glass transition temperatures, and excellent thermal stability. These materials are notable for their potential in creating transparent, flexible, and tough films, which can be significant for various industrial applications, such as coatings, films, and advanced composite materials (S. Hsiao, Chin‐Ping Yang, & Shin-Hung Chen, 2000).

Organic Synthesis and Characterization

  • Research has demonstrated the utility of related trifluoromethyl compounds in the synthesis of organosoluble polyimides, where the introduction of trifluoromethyl groups enhances solubility and thermal properties. This suggests the potential application of 4-(N,N-dimethylsulfamoyl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)benzamide in developing materials with desirable solubility and stability characteristics (J. Liu, M. He, & Z. X. Li, et al., 2002).

Supramolecular Chemistry

  • The trifluoromethyl group's presence in compounds has been shown to affect the formation of supramolecular structures through hydrogen bonding interactions. This insight could be leveraged in designing new materials or chemical systems where controlled assembly and molecular recognition are crucial, such as in sensors or molecular electronics (N. Chipanina, L. Oznobikhina, & I. Sterkhova, et al., 2020).

Advanced Material Properties

  • The synthesis and characterization of polyamides and poly(amide-imide)s derived from compounds related to this compound have shown promising material properties, including amorphous nature, solubility in polar aprotic solvents, and high thermal stability. These properties are essential for the development of advanced materials for high-performance applications (A. Saxena, V. L. Rao, & P. Prabhakaran, et al., 2003).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O4S/c1-25(2)30(27,28)18-10-8-15(9-11-18)19(26)24-12-3-4-13-29-17-7-5-6-16(14-17)20(21,22)23/h5-11,14H,12-13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOHOJJWCQHLPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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